molecular formula C17H14N2O B14625008 Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime CAS No. 56983-99-4

Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime

Cat. No.: B14625008
CAS No.: 56983-99-4
M. Wt: 262.30 g/mol
InChI Key: FXULQSYGYRDCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a phenyl group and a quinolinyl group attached to the ethanone backbone, making it a complex and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime typically involves the reaction of 1-phenyl-2-(2-quinolinyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent system at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The phenyl and quinolinyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-phenyl-2-(2-pyridinyl)-, oxime: Similar structure but with a pyridinyl group instead of a quinolinyl group.

    Ethanone, 1-phenyl-2-(2-thiazolyl)-, oxime: Features a thiazolyl group, offering different chemical properties.

Uniqueness

Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime is unique due to the presence of both phenyl and quinolinyl groups, which confer distinct chemical and biological properties. The quinolinyl group, in particular, is known for its versatility in medicinal chemistry, making this compound a valuable target for drug development and other applications.

Properties

CAS No.

56983-99-4

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-(1-phenyl-2-quinolin-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C17H14N2O/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18-15/h1-11,20H,12H2

InChI Key

FXULQSYGYRDCLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.